Cas no 64364-03-0 (1S,3R,αS-Deltamethrin)

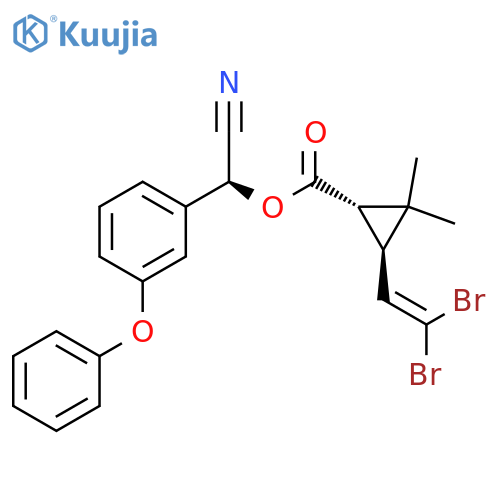

1S,3R,αS-Deltamethrin structure

商品名:1S,3R,αS-Deltamethrin

CAS番号:64364-03-0

MF:C22H19Br2NO3

メガワット:505.199164628983

CID:1058605

1S,3R,αS-Deltamethrin 化学的及び物理的性質

名前と識別子

-

- 1S,3R,αS-Deltamethrin

-

- インチ: 1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1

- InChIKey: OWZREIFADZCYQD-NLWGTHIKSA-N

- ほほえんだ: [C@H]1(C(O[C@H](C#N)C2=CC=CC(OC3=CC=CC=C3)=C2)=O)[C@H](/C=C(/Br)\Br)C1(C)C

1S,3R,αS-Deltamethrin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-500392-1 mg |

1S,3R,αS-Deltamethrin, |

64364-03-0 | 1mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | D230770-2.5mg |

1S,3R,αS-Deltamethrin |

64364-03-0 | 2.5mg |

$316.00 | 2023-05-18 | ||

| TRC | D230770-100mg |

1S,3R,αS-Deltamethrin |

64364-03-0 | 100mg |

$ 12800.00 | 2023-09-08 | ||

| TRC | D230770-1mg |

1S,3R,αS-Deltamethrin |

64364-03-0 | 1mg |

$207.00 | 2023-05-18 | ||

| TRC | D230770-25mg |

1S,3R,αS-Deltamethrin |

64364-03-0 | 25mg |

$2463.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-500392-1mg |

1S,3R,αS-Deltamethrin, |

64364-03-0 | 1mg |

¥2858.00 | 2023-09-05 |

1S,3R,αS-Deltamethrin 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

64364-03-0 (1S,3R,αS-Deltamethrin) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量